

Application of TAK-861 in Studying Sleep-Wake Cycles: Application Notes and Protocols

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Introduction

TAK-861 is a potent and selective oral orexin 2 receptor (OX2R) agonist developed to address the underlying pathophysiology of narcolepsy and other hypersomnia disorders. Orexin, also known as hypocretin, is a neuropeptide crucial for regulating wakefulness, and its deficiency is the primary cause of narcolepsy type 1 (NT1). By selectively activating the OX2R, TAK-861 mimics the function of endogenous orexin, thereby promoting and stabilizing wakefulness. These application notes provide a comprehensive overview of the use of TAK-861 in both preclinical and clinical research settings for studying sleep-wake cycles.

Mechanism of Action

TAK-861 acts as an agonist at the orexin 2 receptor (OX2R). In individuals with narcolepsy type 1, there is a significant loss of orexin-producing neurons, leading to a deficiency in orexin neuropeptides. This deficiency results in the characteristic symptoms of excessive daytime sleepiness (EDS) and cataplexy. TAK-861 is designed to compensate for this deficiency by directly stimulating the OX2R, which is a key component of the brain's arousal system. Activation of OX2R by TAK-861 is believed to restore the signaling pathway that promotes wakefulness and suppresses the abnormal intrusions of REM sleep-like phenomena into wakefulness.





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Caption: Simplified signaling pathway of TAK-861.

Data Presentation Preclinical Efficacy of TAK-861 in Mouse Models of Narcolepsy

Preclinical studies have demonstrated the wake-promoting effects of TAK-861 in mouse models of narcolepsy, such as the orexin/ataxin-3 and orexin-tTA; TetO DTA mice. These models exhibit fragmented sleep-wake patterns and cataplexy-like episodes, mimicking the symptoms of human narcolepsy.

Parameter	Vehicle	TAK-861 (0.3 mg/kg)	TAK-861 (1 mg/kg)	TAK-861 (3 mg/kg)
Total Wakefulness Time (minutes, 1h post-dose)	Baseline	Increased	Significantly Increased	Maximally Increased
Cataplexy-like Episodes (number/hour)	High	Reduced	Significantly Reduced	Markedly Reduced

Note: This table represents a qualitative summary of preclinical findings. Quantitative values vary across specific studies and experimental conditions.



Clinical Efficacy of TAK-861 in Patients with Narcolepsy Type 1

Clinical trials have evaluated the efficacy of TAK-861 in adult patients with NT1. The primary and key secondary endpoints included the change from baseline in the Maintenance of Wakefulness Test (MWT), the Epworth Sleepiness Scale (ESS), and the weekly rate of cataplexy.

Phase 2b Clinical Trial Results (8-week treatment)[1]

Endpoint	Placebo	TAK-861 (Dose 1)	TAK-861 (Dose 2)	TAK-861 (Dose 3)	TAK-861 (Dose 4)
Change in Mean Sleep Latency on MWT (minutes)	Decrease	Statistically Significant Increase	Statistically Significant Increase	Statistically Significant Increase	Statistically Significant Increase
Change in Epworth Sleepiness Scale (ESS) Score	Minimal Change	Statistically Significant Decrease	Statistically Significant Decrease	Statistically Significant Decrease	Statistically Significant Decrease
Change in Weekly Cataplexy Rate	Decrease	Significant Decrease	Significant Decrease	Significant Decrease	Significant Decrease

Note: All TAK-861 dose groups showed a statistically significant improvement (p < 0.001) in the primary endpoint of mean sleep latency on the MWT compared to placebo.[1]

Phase 3 Clinical Trial Program (FirstLight and RadiantLight Studies)



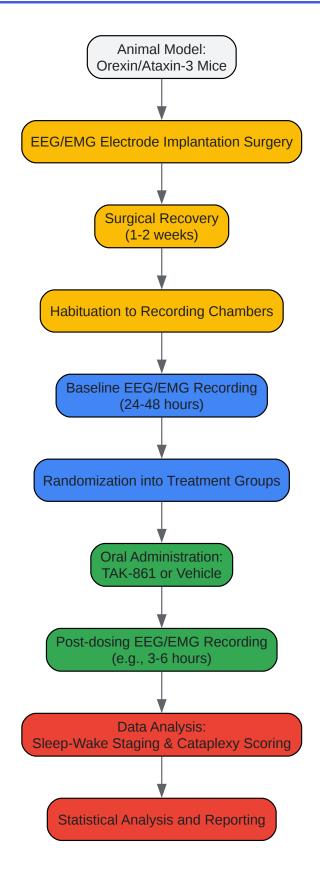
Endpoint	Placebo	TAK-861 (oveporexton) Doses
Primary and Secondary Endpoints	-	Met all primary and secondary endpoints with p-values of <0.001 across all doses.

Note: These studies demonstrated statistically significant improvements across a broad range of NT1 symptoms.[2]

Experimental Protocols Preclinical Evaluation of TAK-861 in a Mouse Model of Narcolepsy

This protocol outlines a typical experiment to assess the efficacy of TAK-861 in orexin/ataxin-3 transgenic mice, a model for narcolepsy.





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Caption: Workflow for preclinical evaluation of TAK-861.



1. Animal Model:

- Species: Mus musculus, orexin/ataxin-3 transgenic line on a C57BL/6J background.
- Age: 8-12 weeks at the start of the experiment.
- Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
- 2. EEG/EMG Electrode Implantation Surgery:
- Anesthetize the mouse with isoflurane.
- Secure the mouse in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
- Insert flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
- Secure the electrode assembly to the skull with dental cement.
- Administer postoperative analgesics as per institutional guidelines.
- 3. Drug Formulation and Administration:
- TAK-861 Formulation: Prepare a suspension of TAK-861 in a vehicle suitable for oral administration in mice (e.g., 0.5% methylcellulose in sterile water).
- Dosing: Administer TAK-861 or vehicle orally via gavage at the desired doses (e.g., 0.3, 1, 3 mg/kg). The volume of administration is typically 10 ml/kg.
- Timing: Administer the drug at the beginning of the dark (active) phase for the mice.
- 4. EEG/EMG Recording and Analysis:
- After a recovery period of at least one week, connect the mice to the recording apparatus.

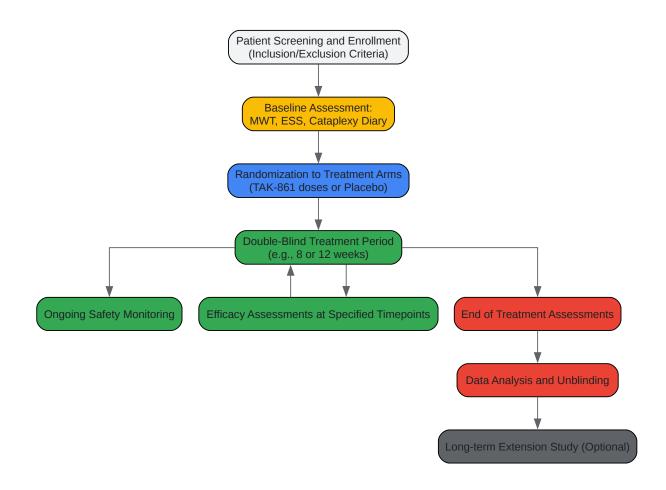


- Record baseline EEG and EMG signals for 24-48 hours to establish normal sleep-wake patterns.
- Following drug administration, record EEG/EMG for a specified period (e.g., 3-6 hours).
- Visually score the recordings in 10-second epochs into wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.
- Identify cataplexy-like episodes, characterized by a sudden loss of EMG tone during wakefulness lasting for more than 10 seconds.
- 5. Data Analysis:
- Quantify the total time spent in wakefulness, NREM sleep, and REM sleep for each treatment group.
- Calculate the number and duration of cataplexy-like episodes.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of TAK-861 with the vehicle control.

Clinical Evaluation of TAK-861 in Patients with Narcolepsy Type 1

This protocol provides a general outline for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of TAK-861.





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Caption: Workflow for a clinical trial of TAK-861.

- 1. Study Population:
- Inclusion Criteria:
 - Adults aged 18-70 years with a diagnosis of narcolepsy type 1 according to the International Classification of Sleep Disorders, 3rd Edition (ICSD-3).



- Confirmation of NT1 diagnosis may include cerebrospinal fluid (CSF) hypocretin-1 levels <
 110 pg/mL or a mean sleep latency of ≤ 8 minutes and two or more sleep-onset REM periods (SOREMPs) on a multiple sleep latency test (MSLT).
- A minimum number of cataplexy episodes per week at baseline.
- Exclusion Criteria:
 - Other medical conditions that could cause excessive daytime sleepiness.
 - Use of medications that could interfere with the assessment of sleep-wake function.
 - History of significant cardiovascular, hepatic, or renal disease.
- 2. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants are randomized to receive one of several doses of TAK-861 or a matching placebo for a specified duration (e.g., 8 or 12 weeks).
- 3. Efficacy Assessments:
- Maintenance of Wakefulness Test (MWT):
 - The primary endpoint is typically the change from baseline in the mean sleep latency on the MWT.
 - The MWT consists of four 40-minute trials conducted at 2-hour intervals.
 - Participants are instructed to try to remain awake while sitting in a quiet, dimly lit room.
 - Sleep latency is the time from the start of the trial to the first epoch of sleep, as determined by polysomnography.
- Epworth Sleepiness Scale (ESS):
 - A self-administered questionnaire that assesses the likelihood of falling asleep in eight different situations.



- Scores range from 0 to 24, with higher scores indicating greater daytime sleepiness.
- Weekly Cataplexy Rate:
 - Participants maintain a daily diary to record the number of cataplexy episodes.
- 4. Safety Assessments:
- Monitoring and recording of all adverse events.
- Regular physical examinations, vital sign measurements, and laboratory tests (including liver function tests).
- 5. Data Analysis:
- The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the mean sleep latency on the MWT, with treatment as a factor and baseline value as a covariate.
- Secondary endpoints are analyzed using similar statistical methods.

Conclusion

TAK-861 represents a promising therapeutic approach for narcolepsy by targeting the underlying orexin deficiency. The protocols and data presented here provide a framework for researchers and clinicians to understand and further investigate the role of TAK-861 and the orexin system in the regulation of sleep-wake cycles. The robust efficacy demonstrated in both preclinical and clinical studies underscores the potential of this novel orexin 2 receptor agonist to significantly improve the lives of individuals suffering from narcolepsy.

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